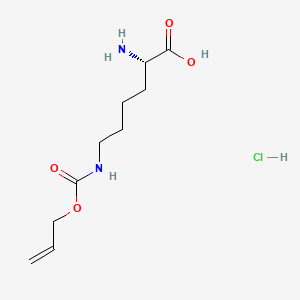
Methazolamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methazolamide-d3 is a deuterated form of methazolamide, a carbonic anhydrase inhibitor. This compound is primarily used in the treatment of glaucoma, a condition characterized by increased intraocular pressure. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of methazolamide due to its stable isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methazolamide-d3 involves several steps starting from 5-amino-2-mercapto-1,3,4-thiadiazole. The process includes condensation, acetylation, methylation, oxidation, and amination reactions. A key step involves the use of sodium hypochlorite in the oxidation and amination reactions, with ferric chloride as a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes refining the crude product to obtain a highly pure form of this compound. The process is designed to be cost-effective, safe, and efficient, reducing the need for special equipment .
Analyse Chemischer Reaktionen
Types of Reactions: Methazolamide-d3 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of thiol groups to disulfides.
Reduction: Reduction of disulfides back to thiol groups.
Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, ferric chloride as a catalyst.
Reduction: Reducing agents like dithiothreitol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used to study its pharmacological properties and metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Methazolamide-d3 is widely used in scientific research due to its stable isotopic properties. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of methazolamide in the body.
Biological Research: Investigates the effects of carbonic anhydrase inhibition on cellular processes.
Medical Research: Explores potential therapeutic applications in conditions like glaucoma, sepsis, and ankylosing spondylitis
Industrial Applications: Utilized in the development of new drugs and therapeutic agents targeting carbonic anhydrase.
Wirkmechanismus
Methazolamide-d3 exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition decreases the production of bicarbonate ions, leading to reduced secretion of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include the carbonic anhydrase enzymes present in the ciliary processes of the eye .
Vergleich Mit ähnlichen Verbindungen
Acetazolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma and altitude sickness.
Dorzolamide: A topical carbonic anhydrase inhibitor used in eye drops for glaucoma.
Brinzolamide: Similar to dorzolamide, used in the treatment of elevated intraocular pressure.
Uniqueness of Methazolamide-d3: this compound is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. Compared to acetazolamide, this compound requires a lower dose and has a longer half-life, making it more effective in certain therapeutic applications .
Eigenschaften
CAS-Nummer |
1795133-31-1 |
|---|---|
Molekularformel |
C5H8N4O3S2 |
Molekulargewicht |
239.282 |
IUPAC-Name |
N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i2D3 |
InChI-Schlüssel |
FLOSMHQXBMRNHR-BMSJAHLVSA-N |
SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
Synonyme |
N-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide; _x000B_5-Acetylimino-4-(methyl-d3)-Δ2-1,3,4-thiadiazoline-2-sulfonamide; L 584601-d3; N-[4-(Methyl-d3)-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene]acetamide; Methenamide-d3; Neptaz |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





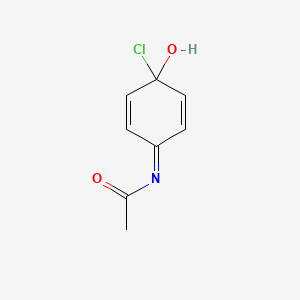
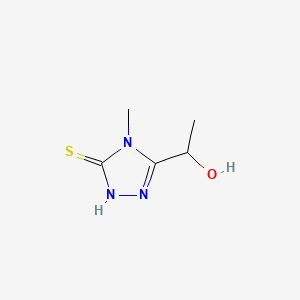
![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)
![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)
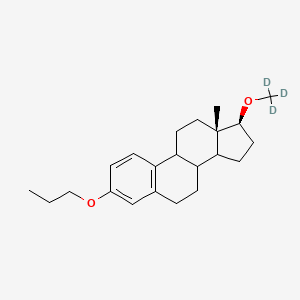
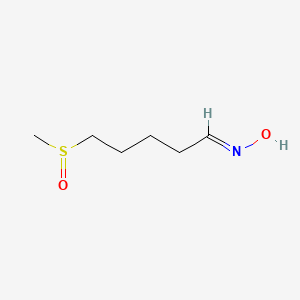
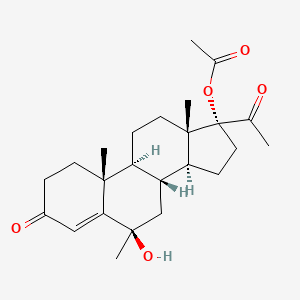
![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)
